molecular formula C9H11N3O2 B8356126 Propionaldehyde 3-nitrophenylhydrazone

Propionaldehyde 3-nitrophenylhydrazone

Cat. No.: B8356126
M. Wt: 193.20 g/mol
InChI Key: CURBJZDRYTXCIC-UHFFFAOYSA-N
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Description

Propionaldehyde 3-nitrophenylhydrazone (CAS: 134271-93-5) is a hydrazone derivative synthesized via the condensation of propionaldehyde (propanal) with 3-nitrophenylhydrazine. This compound is characterized by a nitro group (-NO₂) at the meta position of the phenyl ring, which confers distinct electronic and steric properties. It is primarily utilized in pharmaceutical research as a synthetic intermediate or derivatization agent for carbonyl group analysis .

The compound’s structure stabilizes the reactive aldehyde moiety through hydrazone formation, reducing volatility compared to its parent aldehyde, propionaldehyde (CAS: 123-38-6), which is highly flammable and reactive .

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

3-nitro-N-(propylideneamino)aniline

InChI

InChI=1S/C9H11N3O2/c1-2-6-10-11-8-4-3-5-9(7-8)12(13)14/h3-7,11H,2H2,1H3

InChI Key

CURBJZDRYTXCIC-UHFFFAOYSA-N

Canonical SMILES

CCC=NNC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitro-phenyl)-N’-propylidene-hydrazine typically involves the condensation of 3-nitroaniline with propionaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of N-(3-nitro-phenyl)-N’-propylidene-hydrazine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitro-phenyl)-N’-propylidene-hydrazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso or hydroxylamine derivatives.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

N-(3-nitro-phenyl)-N’-propylidene-hydrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-nitro-phenyl)-N’-propylidene-hydrazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazine moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, altering their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Hydrazones derived from aldehydes or ketones with nitrophenyl substituents are widely used in analytical chemistry and drug synthesis. Below is a comparative analysis of propionaldehyde 3-nitrophenylhydrazone with structurally related compounds:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight Primary Applications
This compound 134271-93-5 C₉H₁₁N₃O₂ 3-nitro phenyl group 193.21 g/mol Pharmaceutical intermediates
Ethyl Pyruvate 3-Nitrophenylhydrazone 134747-25-4 C₁₁H₁₃N₃O₄ 3-nitro phenyl, ethyl pyruvate 251.24 g/mol Carbonyl detection in LC-MS
Propionaldehyde 2,4-Dinitrophenylhydrazone-d₃ 259824-53-8 C₉H₈D₃N₅O₄ 2,4-dinitro phenyl, deuterated 272.22 g/mol Isotopic labeling for spectroscopy
Butyraldehyde 2,4-Dinitrophenylhydrazone 259824-54-9 C₁₀H₁₂N₄O₄ 2,4-dinitro phenyl, butyraldehyde 252.23 g/mol Analytical derivatization

Key Differences and Implications

Substituent Position and Reactivity :

  • The 3-nitro group in this compound provides moderate electron-withdrawing effects, enhancing stability while retaining reactivity for nucleophilic additions. In contrast, 2,4-dinitrophenylhydrazones (e.g., CAS 259824-53-8) exhibit stronger electron withdrawal, improving their utility in UV-Vis detection of carbonyl compounds due to intense chromophore absorption .

Carbonyl Source :

  • Derivatives like ethyl pyruvate 3-nitrophenylhydrazone (CAS 134747-25-4) incorporate a ketone (pyruvate) instead of an aldehyde, altering solubility and metabolic interactions. Such compounds are preferred in biomarker studies due to their compatibility with biological matrices .

Deuterated Analogues :

  • Deuterated variants (e.g., CAS 259824-53-8) serve as internal standards in mass spectrometry, minimizing matrix effects in quantitative analysis. This compound lacks isotopic labeling, limiting its use in high-precision assays .

Chain Length Effects :

  • Butyraldehyde-based hydrazones (e.g., CAS 259824-54-9) have longer alkyl chains, increasing hydrophobicity and melting points compared to propionaldehyde derivatives. This makes them suitable for solid-phase extraction techniques .

Physicochemical Properties

  • Stability : this compound’s stability exceeds that of propionaldehyde (which polymerizes readily) but is lower than dinitrophenylhydrazones due to fewer electron-withdrawing groups .
  • Solubility : The nitro group enhances solubility in polar aprotic solvents (e.g., DMSO), whereas deuterated or dinitro-substituted analogues show preferential solubility in acetonitrile .

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